

# Defactinib dose reduction guidelines for adverse events

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Standard Dosing & Dose Reduction Overview

The recommended starting dosage is **defactinib** 200 mg taken orally twice daily plus avutometinib 3.2 mg taken orally twice weekly, for the first three weeks of each 4-week cycle. Therapy continues until disease progression or unacceptable toxicity [1] [2].

If a dose reduction is required, the recommended reduced dosage for **defactinib** is **200 mg orally once a day**. If a patient is unable to tolerate this reduced dose after one reduction for both drugs, the combination therapy should be permanently discontinued [1] [2].

## Detailed Dose Modification Guidelines for Adverse Events

The following tables details specific dose modification protocols for managing adverse events (AEs). The guidelines generally recommend withholding, reducing the dose, or permanently discontinuing based on the severity and persistence of the adverse reaction [1] [2].

| Adverse Event                  | Grade/Description                                                                          | Recommended Action                                                                             |
|--------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| <b>Ocular Toxicity</b> [1] [2] | Confluent superficial keratitis, corneal epithelial defect, or $\geq 3$ -line loss in BCVA | Withhold until resolved to nonconfluent superficial keratitis; resume at <b>same dose</b> .    |
|                                | Corneal ulcer, stromal opacity, or BCVA 20/200 or worse                                    | Withhold until resolved to nonconfluent superficial keratitis; resume at <b>reduced dose</b> . |
|                                | Corneal perforation                                                                        | <b>Permanently discontinue.</b>                                                                |
| <b>Rash</b> [1] [2]            | Intolerable Grade 2                                                                        | <b>Reduce dose.</b>                                                                            |

|| Grade 3 | Withhold until resolved to Grade  $\leq 1$  or baseline; resume at **same dose**. If recurs, resume at **reduced dose**. ||| Recurrent Grade 3 despite dose reduction | **Permanently discontinue.** ||| Grade 4 | **Permanently discontinue.** || **Increased Creatine Phosphokinase (CPK)** [1] [2] | Grade 3 | Withhold; if improves to Grade  $\leq 1$  within 3 weeks, resume at **same dose**. ||| Grade 4 | Withhold; if improves to Grade  $\leq 1$  within 3 weeks, resume at **reduced dose**. ||| Any grade with rhabdomyolysis or lasting  $>3$  weeks | **Permanently discontinue.** || **Hepatotoxicity** [1] | Grade 2 hyperbilirubinemia with Grade 3/4 AST/ALT | **Permanently discontinue.** ||| Grade 3 increased AST/ALT (not associated with hyperbilirubinemia) | Withhold until resolves to Grade  $\leq 2$  or baseline; resume at **reduced dose**. ||| Grade 4 increased AST/ALT | **Permanently discontinue.** || **Other Adverse Reactions** [1] [2] | Grade 3, first occurrence | Withhold until resolved to Grade  $\leq 1$  or baseline; resume at **same dose**. ||| Grade 3, second occurrence | Withhold until resolved to Grade  $\leq 1$  or baseline; resume at **reduced dose**. ||| Recurrent Grade 3 despite dose reduction | **Permanently discontinue.** ||| Grade 4 | **Permanently discontinue.** |

## Clinical Protocol & Supportive Care

The phase 1 FRAME trial established the recommended Phase 2 dose and schedule for the combination as a 28-day cycle with both drugs administered on a **3 weeks 'on' and 1 week 'off' basis** [3].

- **Pre-treatment and Monitoring** [4] [1] [2]: Perform a comprehensive ophthalmic exam at baseline, before Cycle 2, and every 3 cycles thereafter. Monitor liver function tests (LFTs) and CPK levels

before starting each cycle, on Day 15 of the first 4 cycles, and as clinically indicated.

- **Supportive Care for Skin Toxicity** [4] [1]: At the start of therapy and for at least the first 2 cycles, administer **systemic oral antibiotics** for prophylaxis and apply **topical corticosteroids** to the face, scalp, neck, upper chest, and upper back. Patients should limit sun exposure and apply daily sunscreen (SPF >30).

## Underlying Signaling Pathways & Combination Rationale

The combination of **defactinib** (a FAK inhibitor) and avutometinib (a RAF/MEK clamp) is designed to target key resistance and survival pathways in cancer cells.

The diagram above illustrates the synergistic mechanism of the avutometinib and **defactinib** combination. By concurrently inhibiting the MAPK and FAK pathways, this approach creates a more complete and durable anti-tumor response, overcoming the resistance often seen with single-agent therapy [3] [5].

## Summary

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Avutometinib / Defactinib Dosage Guide + Max Dose ... [drugs.com]
2. Fakzynja (defactinib) dosing, indications, interactions, ... [reference.medscape.com]
3. Defactinib with avutometinib in patients with solid tumors [nature.com]
4. Defactinib: Side Effects, Uses, Dosage, Interactions ... [rxlist.com]
5. Verastem Oncology Announces Efficacy and Safety Data of ... [investor.verastem.com]

To cite this document: Smolecule. [Defactinib dose reduction guidelines for adverse events].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001669#defactinib-dose-reduction-guidelines-for-adverse-events>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)